molecular formula C9H10O4 B1425608 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone CAS No. 1201806-19-0

2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone

Cat. No. B1425608
M. Wt: 182.17 g/mol
InChI Key: ROXUNLVBVNVHHH-UHFFFAOYSA-N
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Description

“2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C9H10O4 . It is also known by its IUPAC name, which is the same .

Scientific Research Applications

Crystal Structure Analysis

  • The compound's derivatives, like those studied by Rao et al. (2014) and Kesternich et al. (2010), demonstrate intriguing crystal structures, offering insights into molecular conformations and interactions, vital for understanding material properties and guiding synthesis strategies (Rao et al., 2014); (Kesternich et al., 2010).

Synthesis and Reactivity

  • Research by Moskvina et al. (2015) demonstrates the use of related compounds in synthesizing diverse heterocyclic structures, crucial for developing new pharmaceuticals and materials (Moskvina et al., 2015).

  • Studies like Baarschers and Vukmanich (1986) explore the synthesis pathways of methoxychlor derivatives, contributing to the understanding of organic synthesis techniques and potential industrial applications (Baarschers & Vukmanich, 1986).

Antimicrobial and Biological Activities

  • The antimicrobial properties of derivatives have been studied by Nagamani et al. (2018), indicating potential applications in developing new antimicrobial agents (Nagamani et al., 2018).

  • Akamanchi et al. (1999) researched the compound's analogues for platelet aggregation inhibitory activity, suggesting applications in cardiovascular therapies (Akamanchi et al., 1999).

Chemical Analysis and Identification

  • Dallakian et al. (1998) explored the mass spectrometric and pyrolytic behavior of isoxazolinyl acetophenones, aiding in the analytical identification of these compounds in various contexts (Dallakian et al., 1998).

  • The synthesis and structural characterization by Kudelko et al. (2007) further enhance the understanding of this compound, which is crucial for its application in various fields like materials science (Kudelko et al., 2007).

properties

IUPAC Name

2,2-dihydroxy-1-(3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-7-4-2-3-6(5-7)8(10)9(11)12/h2-5,9,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXUNLVBVNVHHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725402
Record name 2,2-Dihydroxy-1-(3-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone

CAS RN

1172965-47-7
Record name 2,2-Dihydroxy-1-(3-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Sławiński, A Grzonek, B Żołnowska, A Kawiak - Molecules, 2016 - mdpi.com
A series of novel 3-/2, 3-substituted pyrido [4, 3-e][1, 2, 4] triazino [3, 2-c][1, 2, 4] thiadiazine 6, 6-dioxides 4–28 have been synthesized by the reaction of 3-amino-2-(4-thioxo-1, 4-…
Number of citations: 8 www.mdpi.com

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